molecular formula C24H16N6O3S4 B2435795 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide CAS No. 396725-02-3

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide

Cat. No.: B2435795
CAS No.: 396725-02-3
M. Wt: 564.67
InChI Key: FNBHJTBLLNHBTC-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide is a complex organic compound characterized by the presence of benzothiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical and agrochemical compounds.

Biochemical Analysis

Biochemical Properties

2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are crucial in the inflammatory response . The interaction with these enzymes involves binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Cellular Effects

The effects of 2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest . Additionally, it affects the expression of genes involved in the inflammatory response, thereby reducing inflammation .

Molecular Mechanism

At the molecular level, 2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of inflammatory mediators . The compound also interacts with other biomolecules, such as nuclear receptors, to modulate gene expression . These interactions lead to changes in the expression of genes involved in inflammation and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of COX enzymes and reduced inflammation . The stability and degradation of the compound can influence its long-term efficacy .

Dosage Effects in Animal Models

The effects of 2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including liver and kidney damage . The threshold for these toxic effects varies among different animal models, but it is generally observed at doses significantly higher than those required for therapeutic effects .

Metabolic Pathways

2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of arachidonic acid, leading to reduced production of prostaglandins . The compound also affects metabolic flux and metabolite levels, particularly in pathways related to inflammation and cell proliferation .

Transport and Distribution

Within cells and tissues, 2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high levels of inflammation, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of 2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other biomolecules . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole and thiazole rings, followed by their coupling through various condensation reactions. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and acetic anhydride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The use of catalysts and automated control systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide stands out due to its dual benzothiazole and thiazole rings, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N6O3S4/c31-19(29-23-27-15(11-34-23)21-25-13-5-1-3-7-17(13)36-21)9-33-10-20(32)30-24-28-16(12-35-24)22-26-14-6-2-4-8-18(14)37-22/h1-8,11-12H,9-10H2,(H,27,29,31)(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBHJTBLLNHBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)COCC(=O)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N6O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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